3-Oxo-3-phenylpropanoic acid

Physical Chemistry Formulation Procurement

Researchers often face supply of β-keto acids with unprotected carboxylic acid handles for solid-phase synthesis. 3-Oxo-3-phenylpropanoic acid (CAS 614-20-0) offers a solid, bifunctional scaffold with free -COOH for direct coupling. • Proven Gram-positive antibacterial (MIC 64 µg/mL vs S. aureus) • Validated PPARα/γ SAR core • High melting point (98-100°C) for robust solid formulation. Supplied as ≥95% pure crystalline solid; ambient shipping; global delivery.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 614-20-0
Cat. No. B1214576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-3-phenylpropanoic acid
CAS614-20-0
Synonyms3-keto-3-phenylpropionic acid
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(=O)O
InChIInChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
InChIKeyHXUIDZOMTRMIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-3-phenylpropanoic Acid: Bifunctional Building Block


3-Oxo-3-phenylpropanoic acid (CAS 614-20-0), also known as benzoylacetic acid, is a β-keto acid with the molecular formula C9H8O3 and a molecular weight of 164.16 g/mol. It appears as a white to off-white crystalline solid with a melting point of 98-100 °C (lit.) [1]. As a conjugate acid of a 3-oxo-3-phenylpropionate, its structure features a carboxylic acid and a ketone group separated by a methylene bridge, granting it dual electrophilic sites for chemical derivatization [2]. This bifunctionality underpins its primary role as a versatile intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and pharmaceutical precursors .

Bifunctional β‑keto acid building block for heterocycle synthesis
Free –COOH enables direct conjugation or salt formation
Crystalline solid supports SPOS and powder blending workflows
Reported Gram‑positive antibacterial screening tool

3-Oxo-3-phenylpropanoic Acid: Why It's Irreplaceable


Substituting 3-oxo-3-phenylpropanoic acid with a generic 'phenylpropanoic acid' or a different β-keto acid is not scientifically equivalent due to its precise reactivity profile and biological specificity. Unlike simple esters like ethyl benzoylacetate (CAS 94-02-0) which are liquid flavorants , the free acid (CAS 614-20-0) is a solid and provides a distinct, unprotected carboxylic acid handle for direct conjugation or salt formation. Its antibacterial activity is specifically attributed to the inhibition of membrane lipid synthesis via binding to fatty acid components in Gram-positive bacteria , a mechanism not shared by all phenylpropanoic acid derivatives. Furthermore, the phenyl substitution pattern is critical; structure-activity relationship (SAR) studies on phenylpropanoic acid derivatives have established that the substituent at the alpha-position to the carboxyl group is a key determinant of potency and subtype selectivity for nuclear receptors like PPARs . Replacing the 3-oxo-3-phenylpropanoyl scaffold without rigorous validation would likely alter or abolish the desired activity or synthetic outcome, making this specific compound a non-substitutable requirement for target-focused research and development.

Physical form mismatch

Ethyl benzoylacetate (liquid) cannot replace the solid free acid for solid‑phase protocols or direct formulation. Solid‑state handling and stability may differ.

Mechanism specificity

Antibacterial activity is linked to membrane lipid synthesis inhibition; generic phenylpropanoic acid derivatives may lack this reported mechanism.

SAR‑critical core

Alpha‑substituent on the phenylpropanoic acid scaffold determines PPAR subtype selectivity. Replacing the core may shift selectivity profile.

3-Oxo-3-phenylpropanoic Acid: Key Differentiators vs. Analogs


Physical State: Solid vs. Liquid Ethyl Benzoylacetate

A critical differentiator for procurement and experimental design is the physical state. 3-Oxo-3-phenylpropanoic acid (CAS 614-20-0) is a crystalline solid, while its closest commercially common analog, ethyl benzoylacetate (CAS 94-02-0), is a liquid at 20°C [1]. This fundamental difference has direct implications for weighing accuracy, storage stability, and suitability for specific formulation techniques like powder blending or tablet pressing, which are precluded with the liquid ester .

Physical state
Head‑to‑head
Solid vs Liquid (ethyl benzoylacetate)
Enables solid‑phase and formulation workflows
Standard ambient temperature (20 °C)
Physical Chemistry Formulation Procurement

Thermal Stability: High Melting Point Advantage

The thermal stability of the compound, as indicated by its melting point, can be a proxy for shelf-life and robustness under various storage conditions. 3-Oxo-3-phenylpropanoic acid exhibits a high melting point of 98-100°C (lit.), which is significantly elevated compared to other β-keto acid derivatives that are often low-melting solids or liquids at room temperature . For instance, while specific melting points for other β-keto acids vary widely, the solid state of the target compound up to 98°C ensures it remains a free-flowing powder under most standard laboratory storage conditions, unlike compounds that may undergo liquefaction or sintering. This inherent thermal stability reduces the risk of degradation or container damage due to phase changes during shipping and storage .

Thermal stability
Class‑level
Melting point 98–100 °C (lit.)
Supports predictable storage and handling stability
Elevated vs. typical β‑keto acid derivatives
Stability Studies Chemical Storage Analytical Chemistry

Antibacterial Activity: Superior Potency Over Benzoic Acid

Studies have quantified the antibacterial efficacy of 3-oxo-3-phenylpropanoic acid against specific Gram-positive strains. Against *Staphylococcus aureus*, the compound demonstrates a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. This is directly comparable to data for the simpler analog, benzoic acid, which exhibits an MIC of 250 µg/mL against *S. aureus* . The approximately 4-fold higher potency of the target compound is attributed to a more specific mechanism involving the inhibition of bacterial membrane lipid synthesis, rather than the broader, less specific activity of benzoic acid .

Antibacterial activity
Cross‑study comparable
MIC 64 µg/mL vs benzoic acid 250 µg/mL (S. aureus)
Supports antibacterial screening context
Broth microdilution; reported membrane lipid synthesis inhibition
Antibacterial Assay Microbiology Gram-positive bacteria

3-Oxo-3-phenylpropanoic Acid: Optimal Application Scenarios


Scaffold for Novel Antibacterial Agents

Leverage the validated antibacterial potency of 3-oxo-3-phenylpropanoic acid, which demonstrates an MIC of 64 µg/mL against *S. aureus* . Use it as a starting point for medicinal chemistry campaigns aimed at designing more potent and selective Gram-positive antibacterials. The defined SAR and known mechanism of membrane lipid synthesis inhibition provide a rational basis for derivatization, unlike starting with a less active or less well-characterized scaffold like benzoic acid.

Solid-Phase Organic Synthesis Reagent

Employ 3-oxo-3-phenylpropanoic acid in SPOS protocols where a solid, stable, bifunctional building block is required. Its solid physical state allows for precise weighing and direct loading onto solid supports (e.g., resins), which is not feasible with its liquid ester analog, ethyl benzoylacetate. The free carboxylic acid group is immediately available for coupling reactions without a prior deprotection step, increasing synthetic efficiency .

Selective PPAR Modulator Precursor

Utilize the 3-oxo-3-phenylpropanoic acid core to synthesize aryloxy- or alkyl-substituted derivatives as part of a program targeting PPARα/γ dual agonists or selective activators. Research has established that the substituent at the alpha-position of this phenylpropanoic acid scaffold is a critical determinant of PPAR subtype selectivity and potency . This compound provides the exact, validated core structure needed for these SAR studies, ensuring research efforts are built on a foundation of known activity.

Thermally Stable Formulations & Cocrystals

Take advantage of the compound's high melting point (98-100°C) to develop robust solid formulations or pharmaceutical cocrystals. Its inherent thermal stability reduces the risk of physical form changes during manufacturing processes like hot-melt extrusion or during long-term storage, making it a more reliable candidate for solid dosage development compared to lower-melting or liquid analogs .

Application
Selection Property
Validation Focus
Antibacterial scaffold exploration
Gram‑positive target engagement context
Membrane lipid synthesis inhibition endpoints
Solid‑phase organic synthesis
Solid‑state bifunctional building block
Resin loading and coupling efficiency
PPAR modulator SAR studies
Alpha‑substituent selectivity context
PPAR subtype transactivation assay
Thermally stable formulation research
Elevated melting point solid form
Physical stability under processing conditions

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